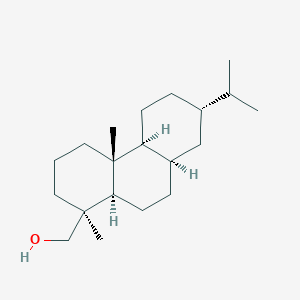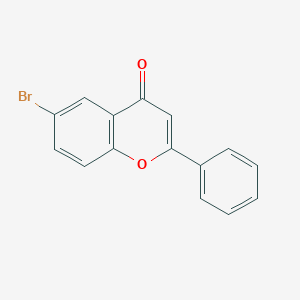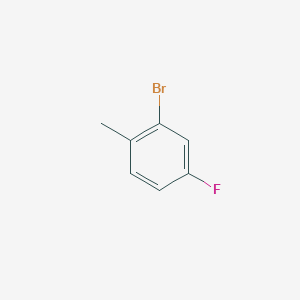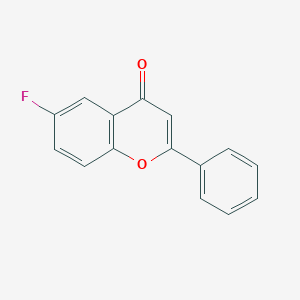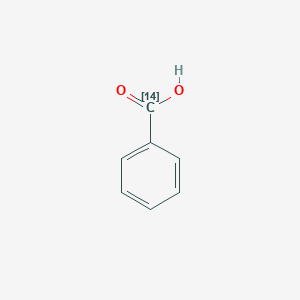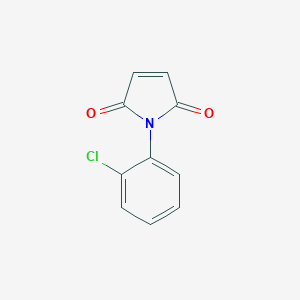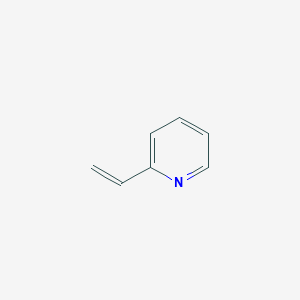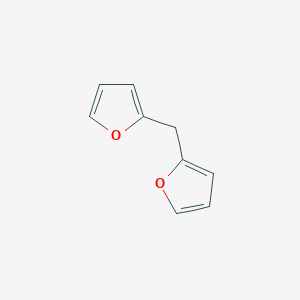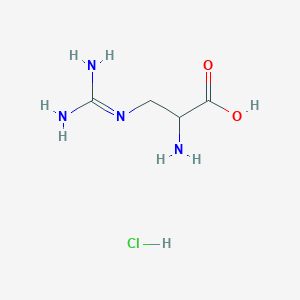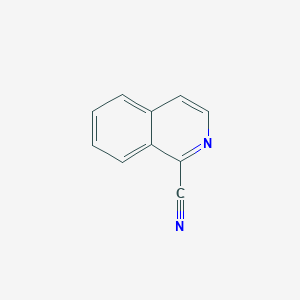
4-Biphenylamine, 3'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylamine, 3'-nitro- is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound is also known as 3'-nitro-4-aminobiphenyl or 3'-nitro-4-phenylaniline and is a nitro-substituted derivative of biphenylamine.
Mécanisme D'action
The mechanism of action of 4-Biphenylamine, 3'-nitro- in organic electronics is based on its ability to act as an electron donor or acceptor. The nitro group (-NO2) present in the compound is an electron-withdrawing group, which makes the compound an electron acceptor. The amino group (-NH2) present in the compound is an electron-donating group, which makes the compound an electron donor. The combination of these two groups makes the compound a good candidate for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Biphenylamine, 3'-nitro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. It is, therefore, considered safe for use in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Biphenylamine, 3'-nitro- in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is that it is relatively new, and there is limited information available on its properties and applications.
Orientations Futures
There are several future directions for research on 4-Biphenylamine, 3'-nitro-. One of the areas of interest is the development of new synthetic methods for the compound. Researchers are also exploring the use of this compound in other fields, such as optoelectronics, catalysis, and materials science. Additionally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety for use in various applications.
Conclusion:
In conclusion, 4-Biphenylamine, 3'-nitro- is a chemical compound that has potential applications in various fields of scientific research. Its ability to act as an electron donor or acceptor makes it a good candidate for use in organic electronics. The compound is relatively easy to synthesize and purify, and it is considered safe for use in various scientific research applications. However, there is limited information available on its properties and applications, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 4-Biphenylamine, 3'-nitro- involves the nitration of 4-Biphenylamine. Nitration is the process of introducing a nitro group (-NO2) into an organic compound. The reaction is carried out by mixing 4-Biphenylamine with a mixture of nitric acid and sulfuric acid. The reaction mixture is then heated to a specific temperature and stirred for a specific time. After the reaction, the product is purified and isolated using various techniques such as recrystallization, column chromatography, or distillation.
Applications De Recherche Scientifique
4-Biphenylamine, 3'-nitro- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are essential components of electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Propriétés
Numéro CAS |
1141-29-3 |
|---|---|
Nom du produit |
4-Biphenylamine, 3'-nitro- |
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2 |
Clé InChI |
UIPWYSFUWRTDOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Autres numéros CAS |
1141-29-3 |
Synonymes |
4AMINO3NITROBIPHENYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



